The compound is classified under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen. Its IUPAC name is 4-[4-[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine, and it has a molecular formula of C₉H₁₃N₃O₃S with a molecular weight of approximately 243.28 g/mol .
The synthesis of (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine typically involves several key steps:
These steps can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .
The molecular structure of (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine can be described as follows:
The spatial arrangement of atoms can be represented using SMILES notation as CC1=NSC(=N1)N(COC2COC(C2)O)C
which illustrates its connectivity .
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine can participate in various chemical reactions:
These reactions are significant in medicinal chemistry for modifying the compound to enhance its biological activity or selectivity .
The mechanism of action for (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is primarily linked to its interaction with biological targets involved in cardiovascular regulation:
Research into its specific binding affinities and biological pathways is ongoing to elucidate its full pharmacological profile .
The physical properties of (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine include:
Chemical properties include reactivity towards nucleophiles due to the presence of the oxirane group and potential for hydrogen bonding due to the morpholine nitrogen .
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine has potential applications in:
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine represents a structurally complex heterocyclic compound of significant interest in pharmaceutical chemistry. Its systematic name describes the precise arrangement of atomic constituents: a morpholine ring connected at its 4-position to the 3-position of a 1,2,5-thiadiazole ring, which in turn bears an oxiranylmethoxy (glycidyl ether) substituent at its 4-position. The stereochemical descriptor "(S)" explicitly denotes the absolute configuration at the chiral center of the oxirane (epoxide) ring [2] [3].
The compound adheres to the molecular formula C₉H₁₃N₃O₃S, corresponding to a molecular mass of 243.28 g/mol, as consistently documented across chemical databases and supplier specifications [1] [2] [6]. High-resolution mass spectrometric analysis confirms an exact mass of 243.067762 g/mol [4]. This molecular composition incorporates multiple heteroatoms, including three nitrogen atoms, three oxygen atoms, and one sulfur atom, contributing to its diverse chemical reactivity and physicochemical profile.
Table 1: Nomenclature and Identifiers for (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | (S)-4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine |
Common Synonyms | (S)-OTM; Timolol epoxide precursor; (S)-4-[4-(Glycidyloxy)-1,2,5-thiadiazol-3-yl]morpholine |
CAS Number (S-enantiomer) | 69500-53-4 |
CAS Number (racemate) | 58827-68-2 |
Molecular Formula | C₉H₁₃N₃O₃S |
Molecular Weight | 243.28 g/mol |
The compound is registered under distinct CAS numbers differentiating the enantiopure (S)-form (69500-53-4) from the racemic mixture (58827-68-2) [2] [3] [6]. Alternative naming conventions observed in chemical literature include (S)-4-[4-(glycidyloxy)-1,2,5-thiadiazol-3-yl]morpholine and the research code designation OTM (Oxiranyl Thiadiazolyl Morpholine), particularly when referenced as a synthetic precursor to the beta-blocker timolol . In pharmaceutical impurity contexts, it is identified as "Timolol Impurity 10" [8].
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine possesses a distinctive molecular architecture comprising three interconnected heterocyclic systems: the morpholine ring, the 1,2,5-thiadiazole ring, and the oxirane (epoxide) ring. The morpholine ring (C₄H₉NO) adopts a chair conformation characteristic of six-membered saturated heterocycles with oxygen and nitrogen atoms positioned at opposite vertices. This ring connects directly to the 3-position of the planar, aromatic 1,2,5-thiadiazole ring (C₂N₂S), which exhibits significant π-electron deficiency due to the electron-withdrawing nitrogen atoms [9].
The oxirane ring, a three-membered cyclic ether, is attached via a methylene (-CH₂-) linker, forming an ether bridge to the 4-position of the thiadiazole. This epoxide moiety introduces a chiral center at the C2 carbon of the oxirane ring. The (S)-configuration at this chiral center is critically important for the compound's biological function as a precursor to pharmacologically active molecules. The inherent strain of the three-membered epoxide ring renders it highly susceptible to nucleophilic attack, particularly from primary amines, which facilitates ring-opening reactions fundamental to its utility in synthesizing beta-adrenergic antagonists .
Spectroscopic characterization includes nuclear magnetic resonance (¹H NMR) data, accessible through specialized databases. Key proton resonances include signals corresponding to the morpholine ring protons (δ ~3.7-3.8 ppm), methylene protons linking the epoxide to the thiadiazole (δ ~3.5-4.0 ppm), and the distinctive methine protons of the epoxide ring (δ ~2.6-2.85 ppm) [4]. The compound's InChI (International Chemical Identifier) is documented as InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2, with the InChIKey ZGZYFNICRHUUGD-UHFFFAOYSA-N providing a unique digital fingerprint for database searches [4].
Table 2: Structural and Spectroscopic Characteristics of (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Structural Feature | Chemical Significance | Characterization Methods |
---|---|---|
Morpholine Ring | Provides conformational flexibility and hydrogen bond acceptor capability | NMR: δ ~3.7-3.8 ppm (m, 4H) |
1,2,5-Thiadiazole Ring | Electron-deficient aromatic system influencing electronic properties | NMR: δ ~6.0 ppm (s, 1H); UV spectroscopy |
Oxirane Ring | Chiral center; site of nucleophilic ring-opening reactions | NMR: δ ~2.6-2.85 (m, 1H), δ ~2.5 (m, 1H), δ ~2.4 (m, 1H) |
Chiral Center | (S)-configuration critical for biological activity | Chiral HPLC; Optical rotation |
Methylene Linker (-CH₂O-) | Connects oxirane to thiadiazole ring | NMR: δ ~4.1-4.3 (d, 2H) |
The molecular framework integrates bioisosteric elements crucial for receptor interactions. The morpholine nitrogen acts as a hydrogen bond acceptor, mimicking the ethanolamine side chain found in classical beta-blockers. The 1,2,5-thiadiazole ring functions as a bioisostere for aromatic systems like benzene or thiophene, contributing to optimal spatial orientation and electronic properties necessary for beta-adrenergic receptor affinity. This strategic molecular design enables the compound to serve as a versatile intermediate for generating pharmacologically active molecules with specific stereochemical requirements [9].
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine occupies a significant niche in medicinal chemistry as a pivotal synthetic intermediate in the production pathway of timolol, a non-selective beta-adrenergic receptor antagonist first developed during the 1970s. Timolol revolutionized glaucoma management by effectively reducing intraocular pressure through inhibition of aqueous humor production in the ciliary body. The historical significance of this precursor compound lies in its role as the crucial epoxide intermediate that enables the stereoselective introduction of the secondary amine pharmacophore essential for beta-adrenergic blocking activity .
The compound's historical development reflects broader trends in pharmaceutical synthesis, specifically the transition from racemic mixtures to enantiomerically pure therapeutics. Early synthetic routes utilized the racemic epoxide (designated rac-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, CAS 58827-68-2) [3] [6] [8]. However, advancements in asymmetric synthesis and chiral separation technologies facilitated access to the enantiopure (S)-isomer, recognizing that the (S)-configuration yields the pharmacologically active enantiomer of timolol upon reaction with tert-butylamine. This stereochemical precision significantly enhanced the therapeutic efficacy and reduced potential off-target effects [2] .
Research by McClure and colleagues in 1979 established foundational synthetic protocols for this epoxide-thiadiazole-morpholine architecture, detailing its conversion to timolol precursors [6]. Over subsequent decades, the compound evolved from a synthetic intermediate to a subject of direct investigation in advanced drug delivery systems. A landmark development emerged in 2018 with the report of "DenTimol," a dendrimer-based polymeric timolol analog designed for sustained ocular delivery. In this innovative approach, the (S)-enantiomer underwent regioselective ring-opening with amine-terminated polyethylene glycol acetic acid (NH₂-PEG-COOH, MW 2000 g/mol), forming an OTM-PEG conjugate. This intermediate was subsequently coupled to a generation 3.0 polyamidoamine dendrimer core via carbodiimide-mediated amidation, creating a macromolecular prodrug exhibiting sustained intraocular pressure reduction in animal models without observable irritation .
Beyond its established role in timolol synthesis, the compound exemplifies the strategic application of heterocyclic chemistry in drug design. The 1,2,5-thiadiazole moiety represents a less common heterocyclic system compared to the 1,2,4- and 1,3,4-oxadiazoles prevalent in medicinal chemistry, offering distinct electronic properties and metabolic stability [9]. Its persistence as a research target underscores the ongoing exploration of complex heterocyclic frameworks in developing novel therapeutic agents, particularly those requiring specific stereochemical orientation for biological activity. Current scientific literature continues to reference this compound in contexts exploring novel beta-blocker derivatives and advanced polymeric drug conjugates for ophthalmic applications, cementing its enduring relevance in medicinal chemistry [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7